2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
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Overview
Description
2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a complex organic compound characterized by its unique adamantane structure. Adamantane derivatives are known for their stability and have been studied for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide typically involves multiple steps, starting from adamantane derivatives. The key steps include:
Functionalization of Adamantane: The adamantane core is functionalized to introduce the methoxy group at the 2-position. This can be achieved through a Friedel-Crafts alkylation reaction using methanol and a suitable catalyst.
Formation of the Acetamide Moiety: The ethoxy group is introduced via an ethylation reaction, followed by the formation of the acetamide group through an amidation reaction with acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the functionalized adamantane with the acetamide moiety under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide has been explored for several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable adamantane core.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The adamantane core is known to interact with biological membranes, potentially disrupting viral or bacterial cell walls. The acetamide group may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Another adamantane derivative with similar stability but different functional groups.
2-methyladamantane: Lacks the ethoxy and acetamide groups, resulting in different chemical properties.
Amantadine: A well-known antiviral drug with a similar adamantane core but different functional groups.
Uniqueness
2-ethoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability, coupled with its potential for various chemical modifications, makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-N-[(2-methoxy-2-adamantyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-3-20-9-15(18)17-10-16(19-2)13-5-11-4-12(7-13)8-14(16)6-11/h11-14H,3-10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYHVMONMXUCFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(C2CC3CC(C2)CC1C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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